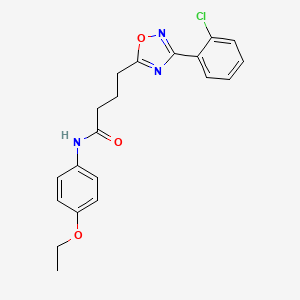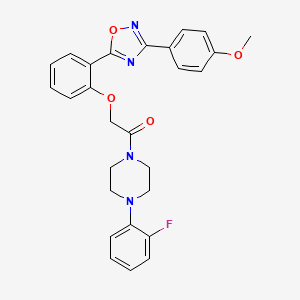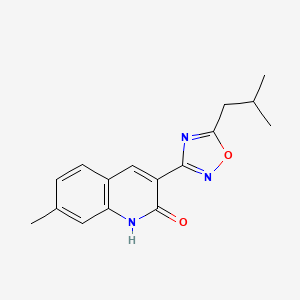
3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, also known as IQ-1S, is a small molecule that has gained attention in the scientific community due to its potential use in various research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating cellular pathways and mechanisms of action. In
作用机制
The mechanism of action of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves its binding to the TCF/LEF protein, which is a transcription factor that regulates the expression of Wnt target genes. By binding to this protein, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol inhibits the transcriptional activity of the Wnt pathway, leading to a decrease in the expression of Wnt target genes. This mechanism has been demonstrated in various studies, including a paper by M. Lepourcelet et al. (2004).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol are diverse and have been investigated in various studies. One of the most notable effects is its ability to inhibit the proliferation of cancer cells. This effect has been demonstrated in several studies, including a paper by S. Gonsalves et al. (2011). 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has also been shown to have anti-inflammatory effects, as demonstrated in a paper by L. Chen et al. (2015). Additionally, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to promote the differentiation of stem cells into specific cell types, as demonstrated in a paper by Y. Zhang et al. (2017).
实验室实验的优点和局限性
One of the main advantages of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol for lab experiments is its specificity for the Wnt pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other pathways. Additionally, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a small molecule, which makes it easy to administer and study in vitro and in vivo. However, one limitation of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is its relatively low potency, which may require higher concentrations for effective inhibition of the Wnt pathway.
未来方向
There are several future directions for research on 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One direction is the investigation of its potential use in the treatment of cancer. Several studies have demonstrated its ability to inhibit the proliferation of cancer cells, and further research may lead to the development of new cancer therapies. Another direction is the investigation of its potential use in tissue engineering and regenerative medicine. 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to promote the differentiation of stem cells into specific cell types, and further research may lead to its use in the development of new tissue engineering strategies. Finally, further research is needed to optimize the synthesis method of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol to improve its potency and reduce its cost.
合成方法
The synthesis of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves a multi-step process that begins with the reaction of 2-amino-3-methylquinoline with ethyl 2-bromoisobutyrate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce the final product, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. The synthesis method has been described in detail in a scientific paper by H. Zhou et al. (2013).
科学研究应用
3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to have potential use in various scientific research applications. One of the most promising applications is in the study of the Wnt signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and dysregulation of this pathway has been linked to various diseases, including cancer. 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to inhibit the activity of the Wnt pathway by binding to a specific protein called TCF/LEF, which is involved in the transcriptional regulation of Wnt target genes.
属性
IUPAC Name |
7-methyl-3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)6-14-18-15(19-21-14)12-8-11-5-4-10(3)7-13(11)17-16(12)20/h4-5,7-9H,6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPGGQRRXNAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

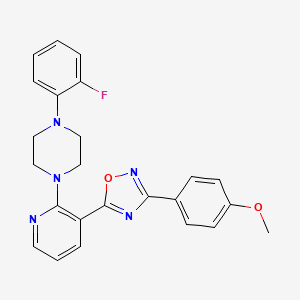
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)




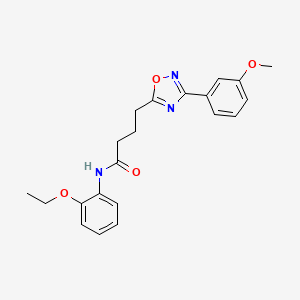
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
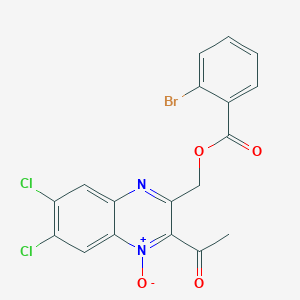
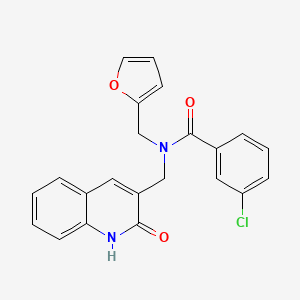
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
